molecular formula C15H7ClF2N4S B15111802 6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15111802
M. Wt: 348.8 g/mol
InChI Key: SZSJYWFCUVWELX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:

    Temperature: Room temperature

    Catalyst: Phosphorus oxychloride

    Solvent: Methanol or ethanol

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a role in cell cycle regulation. The binding of the compound to the active site of the enzyme prevents substrate access, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 1,3,4-Thiadiazole derivatives with various substitutions

Uniqueness

6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity. The presence of chloro and fluoro groups on the phenyl ring increases its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This makes it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C15H7ClF2N4S

Molecular Weight

348.8 g/mol

IUPAC Name

6-(2-chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7ClF2N4S/c16-10-7-12(18)11(17)6-9(10)14-21-22-13(19-20-15(22)23-14)8-4-2-1-3-5-8/h1-7H

InChI Key

SZSJYWFCUVWELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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